2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a fluorinated building block . It is a clear colorless liquid with a molecular weight of 205.11 . It is used as a pharmaceutical building block for the preparation of ureas from amines .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is C8H3F4NO . The structure consists of a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and an isocyanate group. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a clear colorless liquid . It has a refractive index of 1.4520-1.4570 at 20°C . Its density is 1.418 g/mL at 25°C .Scientific Research Applications
Organic Synthesis
“2-Fluoro-5-(trifluoromethyl)phenyl isocyanate” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals
This compound is a useful pharmaceutical building block for the preparation of ureas from amines . Ureas are a class of drugs with diverse clinical applications, including as diuretics, in cancer treatment, and as anesthetics.
Agrochemicals
As an intermediate in organic synthesis, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate” can also be used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers, enhancing crop protection and agricultural productivity.
Dyestuff Fields
The compound can be utilized in the dyestuff industry . It could potentially be used in the synthesis of dyes and pigments, contributing to the creation of new colors and improving the performance of existing ones.
Safety and Hazards
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as amines, to form ureas .
Mode of Action
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate interacts with its targets by forming covalent bonds. Specifically, the isocyanate group (-NCO) reacts with amines to form urea derivatives . This reaction is often used in the synthesis of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. For instance, the compound is a combustible liquid and should be stored in a cool, well-ventilated place .
properties
IUPAC Name |
1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIKHCBDZGSGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369878 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69922-27-6 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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